3-Penten-1-yne, (Z)-
Overview
Description
3-Penten-1-yne, (Z)-: is an organic compound with the molecular formula C₅H₆ It is an enyne, meaning it contains both a double bond and a triple bond within its structureThis compound is also known by other names such as cis-3-Penten-1-yne and Z-3-Penten-1-yne .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method for synthesizing 3-Penten-1-yne, (Z)- involves the addition of an alkyne to an alkene. This can be achieved through various catalytic processes.
Isomerization: Another method involves the isomerization of 3-Penten-1-yne, (E)- to its (Z)-isomer using specific catalysts and reaction conditions.
Industrial Production Methods: Industrial production of 3-Penten-1-yne, (Z)- typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to achieve the desired isomerization and addition reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Penten-1-yne, (Z)- can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alkanes or alkenes depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Major Products:
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Substitution: Halogenated derivatives of 3-Penten-1-yne, (Z)-.
Scientific Research Applications
Chemistry: 3-Penten-1-yne, (Z)- is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and materials due to its unique structure and reactivity .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in various biochemical reactions .
Industry: In the industrial sector, 3-Penten-1-yne, (Z)- is used in the production of polymers, pharmaceuticals, and agrochemicals. Its reactivity makes it a versatile intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3-Penten-1-yne, (Z)- involves its interaction with molecular targets through its double and triple bonds. These interactions can lead to the formation of new bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
3-Penten-1-yne, (E)-: The (E)-isomer of 3-Penten-1-yne has the substituents on the opposite sides of the double bond.
2-Penten-4-yne: Another enyne with a different position of the double and triple bonds.
Pent-1-yn-3-ene: A structural isomer with the same molecular formula but different connectivity.
Uniqueness: 3-Penten-1-yne, (Z)- is unique due to its (Z)-configuration, which imparts specific reactivity and properties. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules .
Properties
IUPAC Name |
(Z)-pent-3-en-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878774 | |
Record name | 3-PENTEN-1-YNE, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1574-40-9 | |
Record name | 3-Penten-1-yne, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PENTEN-1-YNE, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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